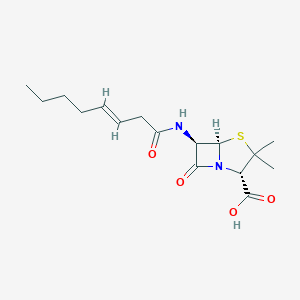
Octenoylpenicillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octenoylpenicillin, also known as phenoxymethylpenicillin or penicillin V, is a type of antibiotic that is commonly used to treat bacterial infections. It belongs to the penicillin group of antibiotics and is used to treat a wide variety of infections caused by bacteria, including strep throat, pneumonia, and skin infections.
作用機序
Octenoylpenicillin works by inhibiting the growth of bacteria. It does this by interfering with the cell wall synthesis of the bacteria, which prevents the bacteria from growing and reproducing. This ultimately leads to the death of the bacteria.
生化学的および生理学的効果
Octenoylpenicillin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and promote wound healing. In addition, it has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
Octenoylpenicillin has a number of advantages for lab experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. In addition, it has a broad spectrum of activity, which means that it can be used to treat a wide range of bacterial infections. However, there are also some limitations to the use of octenoylpenicillin in lab experiments. It can be sensitive to pH and temperature changes, which can affect its activity. In addition, it can also be affected by the presence of other substances, which can interfere with its activity.
将来の方向性
There are a number of future directions for the study of octenoylpenicillin. One area of research is the development of new formulations of the antibiotic, which can improve its effectiveness and reduce its side effects. In addition, there is also a need for further research into the mechanism of action of octenoylpenicillin, which can help to identify new targets for antibacterial therapy. Finally, there is also a need for further research into the use of octenoylpenicillin in the treatment of Helicobacter pylori infections, which are a significant public health concern.
合成法
Octenoylpenicillin is synthesized by the fermentation of Penicillium chrysogenum. The fermentation process involves the use of a nutrient-rich medium, which provides the necessary nutrients for the growth of the Penicillium chrysogenum. The fermentation process is carried out under controlled conditions, which include temperature, pH, and oxygen supply. The resulting product is then purified and processed to obtain the final product, which is octenoylpenicillin.
科学的研究の応用
Octenoylpenicillin has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including strep throat, pneumonia, and skin infections. In addition, it has also been studied for its use in the treatment of Helicobacter pylori infections, which are associated with peptic ulcers and gastric cancer.
特性
CAS番号 |
137593-45-4 |
|---|---|
製品名 |
Octenoylpenicillin |
分子式 |
C16H24N2O4S |
分子量 |
340.4 g/mol |
IUPAC名 |
(2S,5R,6R)-3,3-dimethyl-6-[[(E)-oct-3-enoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H24N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h7-8,11-12,14H,4-6,9H2,1-3H3,(H,17,19)(H,21,22)/b8-7+/t11-,12+,14-/m1/s1 |
InChIキー |
RVOXIIVVWDCVPX-RRSIKEDESA-N |
異性体SMILES |
CCCC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
SMILES |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
正規SMILES |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
その他のCAS番号 |
137593-45-4 |
同義語 |
octenoylpenicillin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



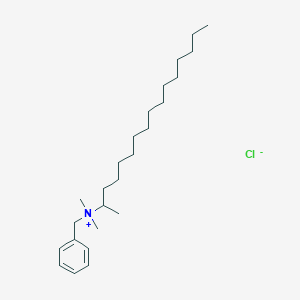
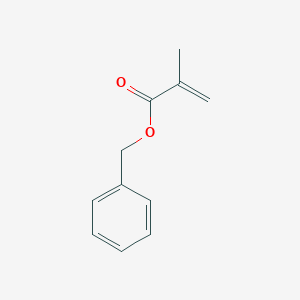
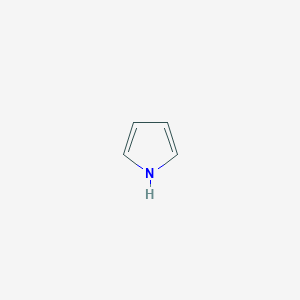
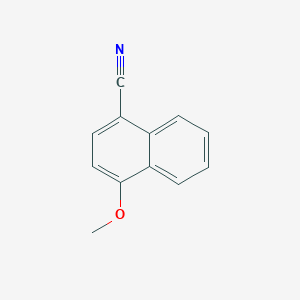
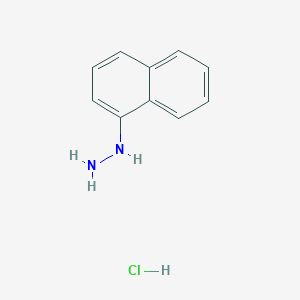
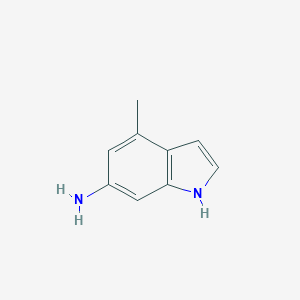
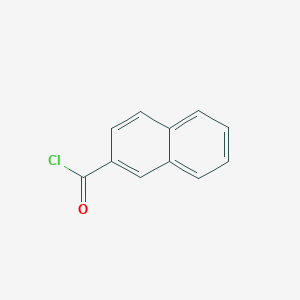
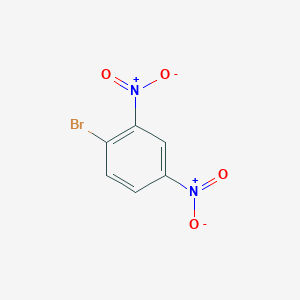
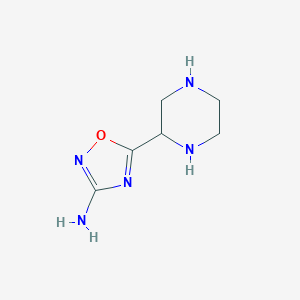
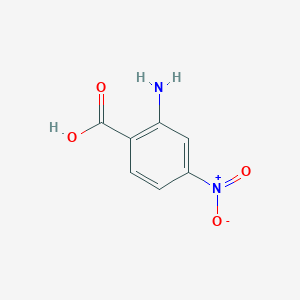
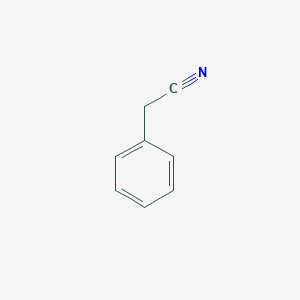
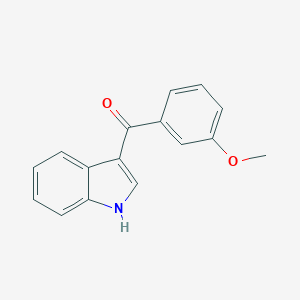
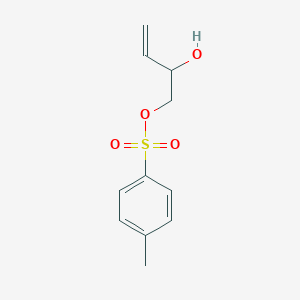
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)